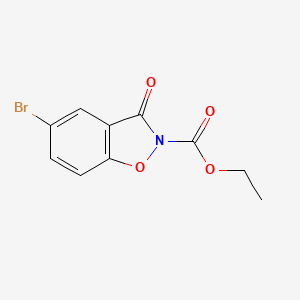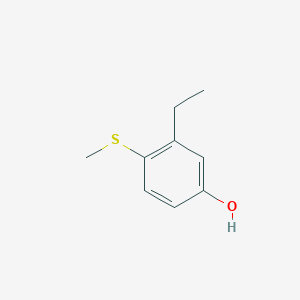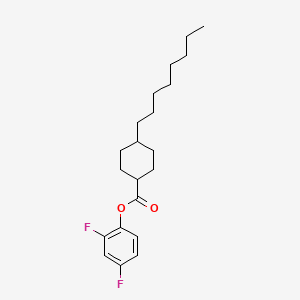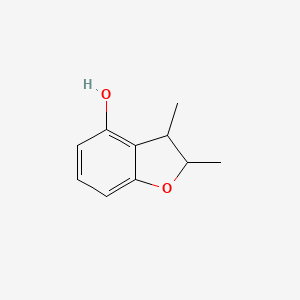![molecular formula C26H32I2O6 B14152647 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene CAS No. 89317-99-7](/img/structure/B14152647.png)
9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene: is a complex organic compound with the molecular formula C({22})H({24})I({2})O({4}) This compound is characterized by the presence of anthracene as the core structure, which is substituted at the 9 and 10 positions with ethoxy chains terminated by iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which is a polycyclic aromatic hydrocarbon.
Substitution Reaction: The anthracene is subjected to a substitution reaction where the hydrogen atoms at the 9 and 10 positions are replaced with ethoxy chains. This is achieved through a series of etherification reactions.
Iodination: The terminal hydroxyl groups of the ethoxy chains are then converted to iodine atoms through an iodination reaction. This step often involves the use of reagents such as iodine (I(_{2})) and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the substitution and iodination reactions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can target the iodine atoms, converting them back to hydroxyl groups or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO({3})) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH({4})) are employed.
Substitution: Various alkyl halides or acyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Hydroxy-substituted anthracene derivatives.
Substitution Products: Various functionalized anthracene derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Fluorescent Probes: The compound’s unique structure makes it useful as a fluorescent probe in chemical sensing and imaging applications.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biomolecular Labeling: The compound can be used to label biomolecules for tracking and imaging purposes.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The ethoxy chains and iodine atoms facilitate binding to these targets, influencing their function and activity. The pathways involved include:
Fluorescence Resonance Energy Transfer (FRET): Used in imaging and sensing applications.
Electron Transfer: Involved in redox reactions and material science applications.
Comparison with Similar Compounds
- 9,10-Bis{2-[2-(2-chloroethoxy)ethoxy]ethoxy}anthracene
- 9,10-Bis{2-[2-(2-bromoethoxy)ethoxy]ethoxy}anthracene
- 9,10-Bis{2-[2-(2-fluoroethoxy)ethoxy]ethoxy}anthracene
Comparison:
- Uniqueness: The presence of iodine atoms in 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene imparts unique chemical reactivity and physical properties compared to its chloro, bromo, and fluoro analogs.
- Reactivity: The iodine-substituted compound is more reactive in substitution and reduction reactions due to the larger atomic size and lower bond dissociation energy of the C-I bond.
- Applications: While all these compounds can be used in similar applications, the iodine derivative is particularly favored in applications requiring high reactivity and specific binding properties.
Properties
CAS No. |
89317-99-7 |
|---|---|
Molecular Formula |
C26H32I2O6 |
Molecular Weight |
694.3 g/mol |
IUPAC Name |
9,10-bis[2-[2-(2-iodoethoxy)ethoxy]ethoxy]anthracene |
InChI |
InChI=1S/C26H32I2O6/c27-9-11-29-13-15-31-17-19-33-25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)34-20-18-32-16-14-30-12-10-28/h1-8H,9-20H2 |
InChI Key |
IBYLHJFWPRYLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2OCCOCCOCCI)OCCOCCOCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14152570.png)
![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14152578.png)


![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)


![N''-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14152616.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14152620.png)

![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)
![3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14152629.png)

